Chloronorlichexanthone

Description

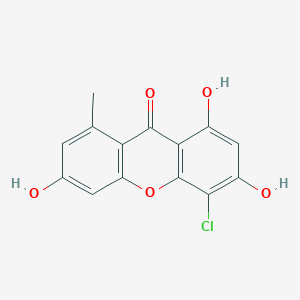

Chloronorlichexanthone is a chlorinated xanthone derivative, a class of compounds characterized by a dibenzo-γ-pyrone scaffold. Xanthones are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties. This compound is distinguished by its specific substitution pattern, featuring chlorine atoms at strategic positions on the aromatic rings. It is primarily isolated from lichen species, such as Lecanora populicola, and serves as a secondary metabolite with ecological and pharmacological significance . Its molecular formula (C₁₄H₇ClO₄) and mass spectral data (m/z 294, 293, 292, 291) confirm its structural identity as a monochlorinated norlichexanthone derivative .

Properties

CAS No. |

65658-58-4 |

|---|---|

Molecular Formula |

C14H9ClO5 |

Molecular Weight |

292.67 g/mol |

IUPAC Name |

4-chloro-1,3,6-trihydroxy-8-methylxanthen-9-one |

InChI |

InChI=1S/C14H9ClO5/c1-5-2-6(16)3-9-10(5)13(19)11-7(17)4-8(18)12(15)14(11)20-9/h2-4,16-18H,1H3 |

InChI Key |

BKLLYUDFOSSKSW-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC2=C1C(=O)C3=C(O2)C(=C(C=C3O)O)Cl)O |

Canonical SMILES |

CC1=CC(=CC2=C1C(=O)C3=C(O2)C(=C(C=C3O)O)Cl)O |

Other CAS No. |

65658-58-4 |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Activity

Chloronorlichexanthone has shown promise in inhibiting cancer cell growth. A study indicated that 7-chloronorlichexanthone significantly inhibited the growth of murine SV40 cells, suggesting its potential as an anticancer agent . The precise mechanism of action remains to be fully elucidated, but its cytotoxic effects have been documented in various cell lines.

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against several pathogens. For instance, studies have highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential use in developing new antimicrobial agents . The compound's ability to disrupt microbial cell membranes may contribute to its efficacy.

Antioxidant Effects

The antioxidant properties of this compound have been explored in the context of oxidative stress-related diseases. Its ability to scavenge free radicals can help mitigate cellular damage and inflammation, which are critical factors in the pathogenesis of various diseases .

Natural Product Synthesis

This compound serves as a precursor in the synthesis of other bioactive compounds. Its structural features enable chemists to modify it into derivatives with enhanced biological activities . The development of synthetic pathways for this compound derivatives can lead to novel therapeutic agents.

Drug Development

The unique properties of this compound make it an attractive candidate for drug development. Its ability to target specific cellular pathways can be harnessed to create more effective treatments for diseases such as cancer and infections . Ongoing research aims to optimize its pharmacological profile through structural modifications.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Xanthone Derivatives

Chloronorlichexanthone’s biological and chemical properties are influenced by its substitution pattern. Below is a comparative analysis with key analogs:

Structural Modifications and Substituent Effects

Key Observations :

- Positional Specificity: Chlorine at position 2 (as in this compound) correlates with distinct UV-vis profiles (blue fluorescence under LW UV) compared to position 4 analogs (green fluorescence) .

- Bioactivity Trends: Dichlorinated derivatives (e.g., 5,7-Dichlorolichexanthone) exhibit stronger antimicrobial activity than monochlorinated variants, likely due to increased electrophilicity .

- Chromatographic Behavior: this compound’s lower HPLC retention time (28) compared to 4-Chloronorlichexanthone (21) suggests differences in polarity driven by Cl positioning .

Mass Spectral and Spectroscopic Distinctions

- This compound: Dominant peaks at m/z 294 ([M]⁺) and 291 ([M-Cl]⁺), indicative of chlorine loss during fragmentation .

- 5,7-Dichlorolichexanthone: Peaks at m/z 356 and 354 reflect successive chlorine losses, a pattern absent in monochlorinated analogs .

- 2-Chlorolichexanthone : Base peak at m/z 310 ([M]⁺), with fragments at m/z 275 ([M-Cl]⁺) and 247 ([M-Cl-CO]⁺) .

Q & A

Basic: What methodologies are recommended for the identification and characterization of Chloronorlichexanthone in natural product extracts?

Answer:

Identification involves a combination of chromatographic separation (e.g., HPLC, TLC) and spectroscopic analysis (NMR, MS, UV-Vis). For structural confirmation, compare spectral data with published libraries or synthesize reference standards. Purity should be verified via HPLC with ≥95% purity thresholds. Experimental protocols must detail solvent systems, instrumentation parameters, and calibration standards to ensure reproducibility .

Basic: How can researchers determine the biosynthetic pathways of this compound in lichens or fungi?

Answer:

Use isotopic labeling (e.g., ¹³C or ²H) to trace precursor incorporation in controlled cultures. Combine genomic analysis (e.g., transcriptomics) to identify polyketide synthase (PKS) genes. Validate enzyme activity via heterologous expression in model organisms (e.g., Aspergillus spp.). Document growth conditions and extraction protocols to minimize environmental variability .

Advanced: What strategies optimize the synthetic yield of this compound in laboratory settings?

Answer:

Employ a factorial design (e.g., Taguchi method) to test variables like temperature, catalyst concentration, and reaction time. Use high-throughput screening to identify optimal conditions. Monitor intermediates via LC-MS and adjust stoichiometric ratios iteratively. Report yield improvements relative to baseline protocols, ensuring statistical significance (p < 0.05) .

Advanced: How can researchers elucidate the mechanism of this compound's bioactivity against microbial pathogens?

Answer:

Combine in vitro assays (e.g., MIC testing) with molecular docking studies to predict target binding. Validate using gene knockout models (e.g., CRISPR-Cas9) in pathogens. Include controls for membrane permeability and cytotoxicity. Use metabolomics to identify downstream metabolic disruptions .

Advanced: How should contradictory data on this compound's ecological roles be resolved?

Answer:

Conduct a systematic review (PRISMA guidelines) to aggregate studies, assess bias via ROBINS-I, and perform meta-analysis. Replicate key experiments under standardized conditions. Publish null results to reduce publication bias. Highlight methodological discrepancies (e.g., extraction solvents, assay endpoints) as potential sources of variation .

Basic: What are effective literature review strategies for identifying gaps in this compound research?

Answer:

Use keyword combinations (e.g., "this compound biosynthesis," "xanthone bioactivity") in Google Scholar sorted by citation count. Screen abstracts for methodological rigor; prioritize peer-reviewed journals. Track citations of seminal papers via tools like Web of Science. Document search strings and inclusion/exclusion criteria .

Advanced: What novel applications of this compound warrant further investigation in materials science?

Answer:

Explore its potential as a photostabilizer in polymers via accelerated UV aging tests. Compare efficacy with commercial additives (e.g., TiO₂). Characterize degradation products using GC-MS. Propose hypotheses on structure-activity relationships (e.g., halogenation effects on electron delocalization) .

Advanced: How can researchers assess this compound's stability under varying environmental conditions?

Answer:

Design accelerated stability studies (ICH Q1A guidelines) with controlled temperature, humidity, and light exposure. Quantify degradation via HPLC-UV at predefined intervals. Use Arrhenius modeling to predict shelf life. Include mass balance calculations to account for degradation pathways .

Advanced: What biomarkers are suitable for tracking this compound metabolism in mammalian systems?

Answer:

Identify phase I/II metabolites via LC-HRMS in plasma/urine samples. Use stable isotope-labeled this compound as an internal standard. Validate biomarkers using knockout animal models (e.g., CYP450-deficient mice). Correlate metabolite levels with pharmacokinetic parameters (AUC, Cₘₐₓ) .

Basic: How should researchers interpret conflicting spectroscopic data for this compound derivatives?

Answer:

Reanalyze samples to rule out impurities (e.g., residual solvents). Compare 2D NMR (COSY, HSQC) data with computational predictions (DFT calculations). Collaborate with crystallography labs for single-crystal X-ray validation. Publish raw spectra in supplementary materials for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.